Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Overview
Description
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is known for its unique structure, which includes a tert-butyl carbamate group and an ethynyl-substituted dioxane ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the ethynyl-dioxane moiety. One common method involves the use of palladium-catalyzed coupling reactions to introduce the ethynyl group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for use in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various applications, including bioconjugation and material science . The tert-butyl carbamate group can be hydrolyzed under acidic conditions, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Tert-butyl N-(2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Lacks the ethynyl group, making it less reactive in click chemistry applications.
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Similar structure but with different substituents on the dioxane ring.
Uniqueness: this compound is unique due to the presence of both the ethynyl group and the tert-butyl carbamate group. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-13(8-16-12(5,6)17-9-13)14-10(15)18-11(2,3)4/h1H,8-9H2,2-6H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXZSZVMCBALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C#C)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156871 | |
Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364631-74-3 | |
Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364631-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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